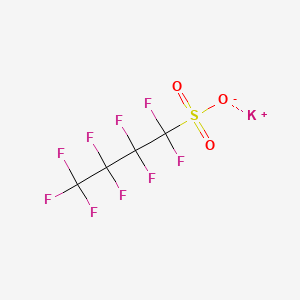

Potassium nonafluoro-1-butanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

29420-49-3 |

|---|---|

Molecular Formula |

C4HF9KO3S |

Molecular Weight |

339.20 g/mol |

IUPAC Name |

potassium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |

InChI |

InChI=1S/C4HF9O3S.K/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16); |

InChI Key |

HNXDYNVXCUCKMS-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[K+] |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.[K] |

Other CAS No. |

29420-49-3 |

Pictograms |

Corrosive; Irritant |

Synonyms |

perfluorobutane sulfonate perfluorobutanesulfonic acid potassium perfluorobutanesulfonate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Potassium Nonafluoro-1-butanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, synthesis, and applications of Potassium nonafluoro-1-butanesulfonate. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and actionable experimental insights.

Chemical and Physical Properties

This compound, a perfluorinated anionic surfactant, exhibits exceptional thermal and chemical stability.[1] Its unique molecular structure, featuring a fully fluorinated butyl chain, imparts valuable surfactant properties, making it effective in reducing surface tension in both aqueous and non-aqueous systems.[1]

General Properties

| Property | Value | Source(s) |

| Synonyms | Nonafluoro-1-butanesulfonic acid potassium salt, Potassium nonaflate, Potassium perfluorobutanesulfonate | [2] |

| Appearance | White to almost white crystalline powder | [1] |

| Odor | Odorless | [3] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 29420-49-3 | |

| EC Number | 249-616-3 | |

| Molecular Formula | C4F9KO3S | [1] |

| Molecular Weight | 338.19 g/mol | |

| SMILES String | C(C(C(C(F)(F)F)(F)F)(F)F)(F)(F)S(=O)(=O)[O-].[K+] | |

| InChI Key | LVTHXRLARFLXNR-UHFFFAOYSA-M |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | >300 °C | [1] |

| Solubility in Water | 100 mg/mL, clear, colorless | |

| Purity | ≥98% | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the alkaline hydrolysis of perfluorobutanesulfonyl fluoride (B91410).[3][4] This process involves the reaction of the sulfonyl fluoride precursor with a potassium base.

Experimental Protocol: Alkaline Hydrolysis

Materials:

-

Perfluorobutanesulfonyl fluoride (C4F9SO2F)

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

-

Ethanol (B145695) (optional, for purification)

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with a solution of potassium hydroxide in deionized water.

-

Addition of Precursor: While stirring vigorously, slowly add perfluorobutanesulfonyl fluoride to the potassium hydroxide solution. The reaction is exothermic, so maintain the temperature within a controlled range (e.g., 20-30 °C) using a cooling bath if necessary.

-

Reaction: Continue stirring the mixture for a specified period (e.g., 2-4 hours) to ensure complete hydrolysis.

-

Precipitation and Filtration: The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted potassium hydroxide and other water-soluble impurities. An optional wash with a cold solvent like ethanol can be performed for further purification.

-

Drying: Dry the purified product in a vacuum oven at a specified temperature (e.g., 80-100 °C) until a constant weight is achieved.

Applications in Advanced Materials

This compound is a versatile compound with significant applications in the development of advanced materials, particularly in renewable energy technologies.[5]

Perovskite Solar Cells

In perovskite solar cells, this compound is utilized as an additive to the tin oxide (SnO2) electron transport layer (ETL).[3][6] Its incorporation leads to improved energy level matching between the ETL and the perovskite layer, passivation of defects at the interface, and enhanced device efficiency and stability.[6]

Experimental Protocol: Incorporation into Perovskite Solar Cells

Materials:

-

This compound

-

SnO2 colloidal dispersion

-

Solvent (e.g., deionized water or isopropanol)

-

Substrate with a transparent conductive oxide (e.g., FTO glass)

-

Spin coater

-

Hot plate

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the desired solvent at a specific concentration.

-

ETL Formulation: Add the prepared solution to the SnO2 colloidal dispersion and sonicate the mixture to ensure homogeneity.

-

Substrate Cleaning: Thoroughly clean the FTO glass substrate using a standard cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).

-

Spin Coating: Deposit the modified SnO2 ETL solution onto the cleaned FTO substrate using a spin coater. The spin coating parameters (speed and time) should be optimized to achieve the desired film thickness and uniformity.

-

Annealing: Anneal the coated substrate on a hot plate at a specific temperature and for a set duration to form a compact and crystalline SnO2 layer.

-

Perovskite Deposition: Proceed with the deposition of the perovskite active layer and subsequent layers (hole transport layer and metal contact) to complete the solar cell fabrication.

Lithium-Ion Batteries

In lithium-ion batteries, the lithium salt analog, Lithium nonafluoro-1-butanesulfonate, is explored as a component of non-aqueous liquid electrolytes.[2][7] It contributes to high ionic conductivity and a wide electrochemical stability window, which are crucial for the performance of high-voltage battery applications.[2] While the direct application of the potassium salt is less common as the primary electrolyte salt, its properties are indicative of the potential of the nonaflate anion in battery technologies. The potassium salt can be used in the synthesis of ionic liquids that modify cathode surfaces for enhanced stability.[8]

Experimental Protocol: Electrolyte Preparation for Battery Testing

Materials:

-

Lithium nonafluoro-1-butanesulfonate (as the active salt)

-

Binary solvent mixture (e.g., propylene (B89431) carbonate and 1,2-dimethoxyethane)

-

Glovebox with an inert atmosphere (e.g., argon)

-

Electrochemical test cells (e.g., coin cells)

-

Battery cycling equipment

Procedure:

-

Electrolyte Preparation: Inside a glovebox, dissolve a specific concentration of Lithium nonafluoro-1-butanesulfonate in the binary solvent mixture to prepare the non-aqueous liquid electrolyte.

-

Cell Assembly: Assemble coin cells within the glovebox using the prepared electrolyte, a lithium metal anode, a cathode material (e.g., LiCoO2), and a separator.

-

Electrochemical Testing: Perform electrochemical characterization of the assembled cells, including ionic conductivity measurements, linear sweep voltammetry to determine the electrochemical stability window, and charge-discharge cycling to evaluate the battery performance.

Toxicological and Safety Information

This compound is classified as a hazardous substance, primarily causing serious eye damage. It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Hazard Identification

| Hazard Statement | Classification | Source(s) |

| H318 | Causes serious eye damage |

Toxicological Data

| Test | Result | Species | Source(s) |

| LD50 (Oral) | > 2000 mg/kg | Rat |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area.

-

First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted in accordance with established laboratory safety protocols.

References

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Nonafluoro-1-butanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium nonafluoro-1-butanesulfonate (K-NFBS), a perfluorinated organic compound with significant applications in diverse fields, including as a surfactant, in energy storage, and in the development of high-performance materials. This document details the prevalent synthesis methodologies and a full suite of characterization techniques essential for verifying the identity, purity, and properties of the compound.

Synthesis of this compound

The primary and most widely documented method for the synthesis of this compound is through the hydrolysis of nonafluoro-1-butanesulfonyl fluoride (B91410) (NFBSF) using potassium hydroxide (B78521) (KOH). This reaction is a nucleophilic acyl substitution where the hydroxide ion attacks the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of the corresponding sulfonate salt.

A general synthesis pathway is as follows:

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Batch Synthesis

A detailed experimental protocol for a laboratory-scale synthesis is outlined below, adapted from established chemical principles.

Materials:

-

Nonafluoro-1-butanesulfonyl fluoride (C₄F₉SO₂F)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol

-

Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂) (optional, for fluoride scavenging)

Procedure:

-

A solution of potassium hydroxide is prepared by dissolving a stoichiometric amount in a mixture of deionized water and ethanol.

-

For enhanced fluoride removal, a slight excess of calcium oxide or calcium hydroxide can be added to the potassium hydroxide solution to form a slurry.[1]

-

The reaction vessel, typically a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, is charged with the potassium hydroxide solution (or slurry).

-

Nonafluoro-1-butanesulfonyl fluoride is added dropwise to the stirred solution at a controlled temperature, typically between 20-50 °C. The reaction is exothermic and may require external cooling to maintain the desired temperature.

-

The reaction progress is monitored by checking the pH of the mixture, with the addition of nonafluoro-1-butanesulfonyl fluoride continuing until the pH approaches neutral (pH 7-7.5).[1]

-

After the addition is complete, the mixture is stirred for an additional 2-4 hours at around 50 °C to ensure the reaction goes to completion.[1]

-

If calcium salts were used, the resulting calcium fluoride precipitate is removed by hot filtration.

-

The filtrate is then cooled to induce crystallization of the this compound.

-

The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

The purified crystals are dried under vacuum to yield the final product.

Industrial-Scale Continuous Synthesis

For larger-scale production, a continuous process is often employed to improve efficiency and control. A patented method describes the continuous reaction of perfluorobutanesulfonyl fluoride with an aqueous slurry of potassium hydroxide and calcium hydroxide in a tubular reactor.[1]

Caption: Workflow for the continuous synthesis of this compound.

This continuous method offers advantages such as high heating efficiency and reaction rates, leading to complete conversion of the starting material and a high yield of the final product.[1]

Characterization of this compound

Thorough characterization is crucial to confirm the structure and purity of the synthesized this compound. The following techniques are commonly employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₄F₉KO₃S |

| Molecular Weight | 338.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C |

| Solubility in Water | Soluble (e.g., 100 mg/mL) |

| Purity (Typical) | ≥98% |

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are detailed in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~1240, ~1210, ~1150 | C-F stretching vibrations |

| ~1050 | S=O stretching (sulfonate) |

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

NMR spectroscopy is a powerful tool for elucidating the carbon-fluorine framework of the molecule. Both ¹⁹F and ¹³C NMR are highly informative.

¹⁹F NMR Spectroscopy

Due to the different chemical environments of the fluorine atoms along the perfluorobutyl chain, distinct resonances are expected in the ¹⁹F NMR spectrum.

| Fluorine Group | Expected Chemical Shift Range (ppm) |

| -CF₃ | -80 to -82 |

| -CF₂- (alpha) | -115 to -120 |

| -CF₂- (beta) | -122 to -125 |

| -CF₂- (gamma) | -125 to -128 |

Note: Chemical shifts are referenced to a standard such as CFCl₃.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the four carbon atoms of the perfluorobutyl chain. These signals will be split into multiplets due to coupling with the attached fluorine atoms (C-F coupling).

Experimental Protocol: NMR Spectroscopy

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹⁹F and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For ¹³C NMR, proton decoupling is typically used.

-

Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to an appropriate internal or external standard.

Mass spectrometry is used to confirm the molecular weight of the nonafluorobutanesulfonate anion. Electrospray ionization (ESI) in negative ion mode is a suitable technique.

Expected Mass Spectrum:

-

Major Peak (Anion): A peak corresponding to the [C₄F₉SO₃]⁻ anion at m/z ≈ 299.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

-

Infuse the solution directly into the ESI source of the mass spectrometer or inject it via a liquid chromatography system.

-

Set the mass spectrometer to operate in negative ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

Acquire the mass spectrum over an appropriate m/z range.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine its decomposition temperature. The compound is expected to be thermally stable to high temperatures, with significant weight loss occurring above 300 °C.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to detect phase transitions such as melting. For this compound, a high melting point, often reported as >300 °C, would be confirmed by the absence of a melting endotherm below this temperature.

| Thermal Property | Value |

| Decomposition Temp. | >300 °C |

| Melting Point | >300 °C |

Experimental Protocol: TGA/DSC

-

Calibrate the TGA and DSC instruments using appropriate standards.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA or DSC pan.

-

Place the pan in the instrument furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the weight change (TGA) or heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermograms to determine the onset of decomposition and any thermal transitions.

Caption: Workflow for the comprehensive characterization of this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound, offering detailed protocols and expected outcomes to aid researchers in their scientific endeavors.

References

CAS 29420-49-3 chemical structure and properties

An In-depth Technical Guide on CAS 29420-49-3: Potassium Perfluorobutanesulfonate (B13733166)

Disclaimer: The provided CAS number, 29420-49-3, corresponds to the chemical compound Potassium perfluorobutanesulfonate. The core requirements of the prompt, such as signaling pathways and content for drug development professionals, suggest an interest in a biologically active molecule. However, the available information for CAS 29420-49-3 does not indicate such biological activity. This guide provides a comprehensive overview of Potassium perfluorobutanesulfonate based on the supplied CAS number.

Chemical Identity and Structure

Potassium perfluorobutanesulfonate, identified by the CAS number 29420-49-3, is the potassium salt of perfluorobutanesulfonic acid.[1][2] It is characterized by a four-carbon perfluorinated chain attached to a sulfonate group.[1] This fully fluorinated structure imparts high thermal stability and resistance to degradation.[1]

Table 1: Chemical Identifiers for CAS 29420-49-3

| Identifier | Value |

| CAS Number | 29420-49-3 |

| Chemical Name | Potassium 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate[2] |

| Synonyms | Potassium nonaflate, Potassium nonafluorobutanesulfonate, Potassium perfluorobutanesulfonate, KPBS[1][2] |

| Molecular Formula | C4F9KO3S[2] |

| Linear Formula | CF3(CF2)3SO3K |

| InChI | InChI=1S/C4HF9O3S.K/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 |

| InChI Key | LVTHXRLARFLXNR-UHFFFAOYSA-M |

| SMILES | C(C(C(F)(F)F)(F)F)(C(S(=O)(=O)O)(F)F)(F)F.[K][1] |

Physicochemical Properties

Potassium perfluorobutanesulfonate is a white crystalline solid known for its surfactant properties.[1][3] Its perfluorinated nature results in low surface tension and excellent water and oil repellency.[1]

Table 2: Physicochemical Properties of CAS 29420-49-3

| Property | Value |

| Molecular Weight | 338.19 g/mol [2] |

| Appearance | White powder/crystal[2][3] |

| Melting Point | 264-266 °C |

| Boiling Point | >400 °C |

| Solubility in Water | 5.1 g/L |

| pH | 5.5-6.5 (50 g/L in H2O) |

| Bulk Density | 1000 kg/m ³ |

| Assay | ≥98.0%[4] |

Applications

Due to its unique properties, Potassium perfluorobutanesulfonate finds applications in various industrial and research fields. It is utilized as a wetting agent and in the formulation of firefighting foams.[1] In materials science, it is employed as an interface additive in lithium-ion batteries to form a stable passivation layer on cathode materials, which minimizes capacity decay.[2] It is also used in perovskite solar cells to adjust the energy matching of the electron transport layer and passivate interface defects, thereby increasing power conversion efficiency.[2] Furthermore, it serves as a precursor in the synthesis of ionic liquids.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Potassium perfluorobutanesulfonate are not extensively available in the public domain. However, a general workflow for the characterization of a chemical standard can be outlined.

General Workflow for Chemical Characterization

Caption: General workflow for the synthesis, purification, and characterization of a chemical compound.

Conceptual Application Pathway

The following diagram illustrates the conceptual pathway of how Potassium perfluorobutanesulfonate is utilized to enhance the performance of perovskite solar cells, as described in the literature.[2]

Caption: Conceptual pathway of Potassium perfluorobutanesulfonate in enhancing perovskite solar cell performance.

Safety Information

Potassium perfluorobutanesulfonate is classified with GHS05 pictogram, indicating it can cause severe eye damage.[3] The hazard statement is H318 (Causes serious eye damage). Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. Due to its persistence in the environment and potential for bioaccumulation, its use requires careful management.[1]

Conclusion

Potassium perfluorobutanesulfonate (CAS 29420-49-3) is a perfluoroalkyl sulfonate with significant industrial and research applications, particularly in materials science. Its well-defined chemical structure and physicochemical properties make it a valuable compound for enhancing the performance of energy devices. While it is not a pharmaceutical agent, its technical profile is of interest to chemists and materials scientists.

References

Potassium Nonaflate's Mechanism of Action in Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium nonafluorobutanesulfonate (K-nonaflate), also known as potassium perfluorobutanesulfonate (B13733166) (KPFBS), is a highly effective flame retardant and antistatic additive in various polymer systems. Its primary mechanism of action is centered on condensed-phase activity, where it significantly alters the thermal decomposition pathway of the host polymer to promote the formation of a protective char layer. This guide provides an in-depth technical overview of its mechanism, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Condensed-Phase Char Promotion

When a polymer containing potassium nonaflate is exposed to a heat source, the K-nonaflate additive initiates a series of chemical reactions that lead to accelerated charring of the polymer matrix. This process is significantly different from gas-phase flame retardants, which act by inhibiting combustion reactions in the flame itself.

The key steps in the mechanism are believed to be:

-

Thermal Decomposition of K-nonaflate: Upon heating, potassium nonaflate decomposes. While the exact decomposition products in a polymer matrix are a subject of ongoing research, it is hypothesized that sulfur trioxide (SO3) and potassium salts are among the reactive species formed.

-

Catalytic Dehydration and Crosslinking: The decomposition products of K-nonaflate, particularly the acidic species, act as catalysts to promote the dehydration and crosslinking of the polymer chains. This process abstracts hydrogen and oxygen atoms from the polymer backbone, leading to the formation of a carbonaceous, graphite-like structure.

-

Formation of a Protective Char Layer: The resulting char layer acts as a physical barrier with several protective functions:

-

It insulates the underlying polymer from the heat of the flame, slowing down further decomposition.

-

It reduces the permeability of flammable volatile gases, which are the fuel for the flame.

-

It prevents the dripping of molten polymer, which can spread the fire.

-

This condensed-phase mechanism is highly efficient, allowing for very low loading levels of K-nonaflate to achieve significant flame retardancy.

Quantitative Data Summary

The following tables summarize the performance of potassium nonaflate in polycarbonate (PC), a common polymer in which it is used.

| Polymer System | K-nonaflate Concentration (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (3mm) | Reference |

| Pure Polycarbonate | 0 | 25.0 | V-2 | [1] |

| Polycarbonate | 0.5 | 26.9 | - | [1] |

| Polycarbonate | 1.0 | 30.6 | V-0 | [1] |

| Polymer System | K-nonaflate Concentration (wt%) | Initial Decomposition Temp. (IDT, °C) | Max. Decomposition Rate Temp. (°C) | Char Yield at 700°C (%) | Reference |

| Pure Polycarbonate | 0 | 420 | - | 12.0 | [1] |

| Polycarbonate | 1.0 | - | Lowered | 20.0 | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of potassium nonaflate in polymers are as follows:

Limiting Oxygen Index (LOI) Test

-

Standard: ASTM D2863 / ISO 4589-2

-

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

-

Specimen Dimensions: Typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.

-

Procedure:

-

A vertically oriented specimen is ignited at its upper end with a propane (B168953) flame.

-

The oxygen/nitrogen mixture is flowed upwards through the test chimney.

-

The oxygen concentration is varied between tests to determine the minimum concentration at which flaming combustion is sustained for a specified period or consumes a specified length of the specimen.

-

UL-94 Vertical Burn Test

-

Standard: ASTM D3801 / IEC 60695-11-10

-

Objective: To evaluate the flaming and afterglow times, as well as the dripping of a vertically oriented polymer specimen subjected to a flame ignition source.

-

Specimen Dimensions: 125 ± 5 mm long, 13.0 ± 0.5 mm wide, and in a specified thickness (e.g., 3 mm).

-

Procedure:

-

A specimen is mounted vertically.

-

A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

-

Immediately after the flaming ceases, the flame is reapplied for another 10 seconds. The duration of flaming and glowing after the second application is recorded.

-

A layer of dry absorbent surgical cotton is placed below the specimen to determine if flaming drips ignite it.

-

A V-0, V-1, or V-2 classification is assigned based on the flaming and glowing times and whether the cotton is ignited.

-

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Procedure:

-

A small sample of the material (typically 5-10 mg) is placed in a high-precision balance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting data provides information on thermal stability, decomposition temperatures, and char yield.

-

Cone Calorimetry

-

Standard: ISO 5660

-

Objective: To determine the heat release rate and other flammability characteristics of a material under well-controlled fire-like conditions.

-

Specimen Dimensions: 100 mm x 100 mm, with a specified thickness.

-

Procedure:

-

The specimen is exposed to a controlled level of radiant heat from a conical heater.

-

The combustion products are collected by a hood, and the oxygen concentration and flow rate are measured.

-

The heat release rate is calculated based on the principle of oxygen consumption.

-

Other parameters such as time to ignition, mass loss rate, and smoke production are also measured.

-

Visualizations

References

In-Depth Technical Guide: Thermal Stability of Perfluoro-1-butanesulfonic Acid Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Perfluoro-1-butanesulfonic acid potassium salt (PFOS-K), also known as potassium nonafluorobutane-1-sulfonate. This document synthesizes available data on its decomposition, presents relevant experimental methodologies, and offers visual representations of key concepts to aid in its application in research and development.

Introduction

Perfluoro-1-butanesulfonic acid potassium salt is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated four-carbon chain linked to a sulfonate group. Its high thermal stability is a key property, making it suitable for a range of applications, including as a flame retardant and a component in high-performance materials.[1] Understanding the precise limits of this stability and its decomposition characteristics is critical for its safe handling, use in manufacturing processes, and for predicting its environmental fate.

Thermal Stability Data

The thermal stability of Perfluoro-1-butanesulfonic acid potassium salt is generally considered to be high. However, quantitative data from various sources show some variation, which is summarized in the table below.

| Parameter | Value | Source/Method |

| Melting Point | >300 °C | Multiple supplier safety data sheets (e.g., Sigma-Aldrich, ChemicalBook)[2] |

| Decomposition Temperature | 290 °C | Safety Data Sheet (Carl ROTH), referenced to ECHA |

| Auto-ignition Temperature | 381 °C | Safety Data Sheet (Carl ROTH), referenced to ECHA |

| Weight Loss Range (on activated carbon) | 400 - 500 °C | Thermal defluorination study[3] |

Note: The discrepancy between the decomposition temperature cited in the safety data sheet (290 °C) and the weight loss range observed in the thermal defluorination study (400-500 °C) may be attributable to the different experimental conditions, particularly the presence of activated carbon in the latter study, which can influence thermal decomposition behavior.

Thermal Decomposition Products

Upon thermal decomposition, Perfluoro-1-butanesulfonic acid potassium salt is expected to break down into smaller, more stable compounds. The exact composition of the decomposition products can vary depending on the temperature and atmosphere (e.g., inert or oxidative).

Identified and theoretical decomposition products include:

-

Carbon oxides (CO, CO₂)

-

Hydrogen fluoride (B91410) (HF)

-

Potassium oxides (e.g., K₂O)

-

Sulfur oxides (e.g., SO₂, SO₃)

One safety data sheet explicitly lists these as hazardous decomposition products. A computational study on the decomposition kinetics of perfluorinated sulfonic acids suggests a mechanistic pathway involving the formation of an α-sultone intermediate, which then decomposes to yield sulfur dioxide (SO₂) and a perfluoroalkanal. Furthermore, a laboratory-scale incineration study of materials containing PFBS indicated that, under those high-temperature conditions, there was no significant formation of fluorinated acids, suggesting complete breakdown of the parent compound.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the substance begins to lose mass due to decomposition and to quantify this mass loss as a function of temperature.

Typical Experimental Setup:

-

Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of dry Perfluoro-1-butanesulfonic acid potassium salt is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as nitrogen (for inert decomposition) or air/oxygen (for oxidative decomposition), with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of melting point, phase transitions, and the enthalpy of decomposition.

Typical Experimental Setup:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Atmosphere: A purge gas, typically nitrogen, is passed through the sample chamber.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected melting and decomposition temperatures.

-

Data Analysis: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature and the area under the peak (enthalpy change) are key parameters determined from the analysis.

Visualizations

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like Perfluoro-1-butanesulfonic acid potassium salt.

References

An In-depth Technical Guide to the Solubility of Potassium Nonafluoro-1-butanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium nonafluoro-1-butanesulfonate (also known as potassium perfluorobutanesulfonate) in a range of common organic solvents. This information is critical for professionals in research, development, and manufacturing who utilize this compound in various applications, including as an additive in perovskite solar cells, in lithium batteries, and as a precursor for ionic liquids.[1] This guide summarizes available quantitative solubility data, details relevant experimental protocols for solubility determination, and outlines analytical methods for quantification.

Quantitative Solubility Data

The solubility of this compound is highest in polar organic solvents. While comprehensive quantitative data across a wide range of solvents and temperatures is limited in publicly available literature, the following table summarizes the most current information. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the method of measurement.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis | Reference / Notes |

| Methanol (B129727) | CH₃OH | Polar Protic | Not Specified | > 10 | Shake Flask Method | [2] |

| Acetone | C₃H₆O | Polar Aprotic | Not Specified | > 10 | Shake Flask Method | [2] |

| Water | H₂O | Polar Protic | Not Specified | 10 | Not Specified | [2][3][4] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Not Specified | Good | Qualitative | [5] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Not Specified | Soluble | General Statement | [6] |

| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆SO | Polar Aprotic | Not Specified | Soluble | General Statement | [6] |

Experimental Protocols for Solubility Determination

The determination of solubility for compounds like this compound, which has a solubility greater than 10 mg/L, is typically performed using the Shake Flask Method . This method is outlined in both the OECD Guideline for the Testing of Chemicals, TG 105, and the US EPA Product Properties Test Guidelines, OPPTS 830.7840.

Principle of the Shake Flask Method

The Shake Flask Method involves saturating a solvent with a solute by agitation in a flask at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Detailed Methodology

-

Preparation of the Test Substance: Ensure the this compound is of high purity. If necessary, the substance can be purified by washing with water and drying in a vacuum.[6]

-

Apparatus:

-

Constant temperature water bath or shaker with temperature control (± 0.5 °C).

-

Glass flasks with sufficient volume to allow for agitation of the solvent and excess solute.

-

Magnetic stirrers or a mechanical shaker.

-

Centrifuge for phase separation.

-

Analytical equipment for quantification (e.g., LC-MS/MS or Ion Chromatograph).

-

-

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the equilibration time. This involves adding an excess of the solute to the solvent and agitating it. Samples of the solution are taken at various time intervals (e.g., 1, 2, 4, 8, and 24 hours) and the concentration is measured. Equilibrium is considered reached when consecutive measurements show no significant change in concentration.

-

Definitive Test:

-

Add an excess amount of this compound to several flasks containing the organic solvent of interest. The excess solid should be visually apparent.

-

Place the flasks in a constant temperature bath or shaker and agitate them for a period determined by the preliminary test to be sufficient to reach equilibrium.

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifugation at a controlled temperature is the preferred method. Filtration may be used, but care must be taken to avoid adsorption of the solute onto the filter material.

-

Carefully withdraw an aliquot of the clear, saturated supernatant for analysis.

-

Determine the concentration of this compound in the aliquot using a validated analytical method.

-

-

-

Data and Reporting:

-

The solubility is reported in units of mass per volume of solution (e.g., g/L or mg/mL).

-

The test report should include the temperature of the determination, the analytical method used for quantification, and any deviations from the standard procedure.

-

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is a critical step in the solubility determination process. Due to its chemical nature, two primary analytical techniques are highly suitable:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of per- and polyfluoroalkyl substances (PFAS), including perfluoroalkanesulfonates. The method involves separating the analyte from other components in the sample using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. This technique offers low detection limits and high specificity.

-

Ion Chromatography (IC): As an ionic compound, this compound can be effectively quantified using ion chromatography. This technique separates ions based on their affinity for an ion-exchange resin. The separated ions are then detected and quantified by a conductivity detector. This method is robust and can be used for the analysis of various ionic species.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake Flask Method.

References

- 1. ossila.com [ossila.com]

- 2. This compound 98 29420-49-3 [sigmaaldrich.com]

- 3. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium perfluorobutanesulfonate | C4F9KO3S | CID 23675274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. This compound | 29420-49-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Health and Safety Considerations for Potassium Nonafluoro-1-butanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for Potassium nonafluoro-1-butanesulfonate (CAS RN: 29420-49-3), a per- and polyfluoroalkyl substance (PFAS) also known as potassium perfluorobutanesulfonate (B13733166) (PFBS). This document is intended to inform researchers, scientists, and drug development professionals on the available toxicological and ecotoxicological data, experimental protocols for key studies, and potential mechanisms of action to ensure safe handling and informed risk assessment.

Chemical and Physical Properties

This compound is a white, crystalline solid with a high melting point and solubility in water. Its chemical structure and properties contribute to its persistence in the environment.

| Property | Value | Reference |

| Synonyms | Potassium nonaflate, Potassium perfluorobutanesulfonate, KPBS | [No specific citation available] |

| Molecular Formula | C4F9KO3S | [No specific citation available] |

| Molecular Weight | 338.19 g/mol | [No specific citation available] |

| CAS Number | 29420-49-3 | [No specific citation available] |

| Melting Point | >300 °C | [1] |

| Water Solubility | Soluble | [1] |

Mammalian Toxicology

The mammalian toxicity profile of this compound indicates low acute toxicity via oral and dermal routes. The primary health concern identified is serious eye damage. Repeated-dose studies in rodents have identified the thyroid and liver as target organs.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | [2] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | [2] |

| Hazard Statement | Causes serious eye damage (H318) | [2] |

Repeated-Dose Toxicity

A 90-day oral gavage study in Sprague-Dawley rats identified hematological effects in males and effects on the liver and thyroid in both sexes at higher doses.

| Study | Species | Dosing Duration | NOAEL (Male) | NOAEL (Female) | Key Findings | Reference |

| 90-day Oral Gavage | Rat | 90 days | 30 mg/kg/day | 100 mg/kg/day | Decreased red blood cell counts, hemoglobin, and hematocrit in males at ≥100 mg/kg/day. Increased liver weights in both sexes at 300 mg/kg/day. Thyroid follicular cell hypertrophy in both sexes at 300 mg/kg/day. | [No specific citation available] |

Reproductive and Developmental Toxicity

A two-generation reproductive toxicity study in rats and a prenatal developmental toxicity study in rats have been conducted.

| Study | Species | Key Findings | NOAEL (Parental) | NOAEL (Offspring) | Reference |

| Two-Generation Reproduction | Rat | No adverse effects on reproductive performance, fertility, or pup survival. | 1000 mg/kg/day | 1000 mg/kg/day | [No specific citation available] |

| Prenatal Developmental | Rat | No treatment-related effects on maternal or developmental parameters. | 1000 mg/kg/day | 1000 mg/kg/day | [No specific citation available] |

Ecotoxicology

This compound has low acute toxicity to aquatic organisms.

| Test Organism | Endpoint | Duration | Value | Reference |

| Fish (Danio rerio) | LC50 | 96 hours | > 100 mg/L | [2] |

| Invertebrate (Daphnia magna) | EC50 | 48 hours | > 100 mg/L | [2] |

| Algae (Pseudokirchneriella subcapitata) | EC50 | 72 hours | > 100 mg/L | [2] |

Experimental Protocols

The following sections detail the methodologies for key toxicological and ecotoxicological experiments, based on internationally recognized OECD guidelines.

Mammalian Toxicity Testing

This test provides information on the potential health hazards arising from repeated exposure to a substance, as well as effects on reproductive performance.

-

Test Animals: Typically, Sprague-Dawley rats are used.

-

Administration: The test substance is administered daily by oral gavage to groups of male and female rats for a period of at least 28 days for males and throughout pre-mating, mating, gestation, and lactation for females.

-

Dosage: At least three dose levels and a control group are used.

-

Endpoints Evaluated:

-

General Toxicity: Clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.

-

Reproductive/Developmental Toxicity: Mating performance, fertility, gestation length, litter size, pup viability, and pup weight. Anogenital distance and nipple retention in pups are also assessed.

-

This study is designed to provide information on the effects of a substance on the pregnant female and the developing embryo and fetus.

-

Test Animals: The preferred rodent species is the rat.

-

Administration: The test substance is administered daily by oral gavage to pregnant females from implantation to the day before caesarean section.

-

Dosage: At least three dose levels and a control group are used.

-

Endpoints Evaluated:

-

Maternal: Clinical observations, body weight, food consumption, and uterine examination at termination.

-

Developmental: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for abnormalities.

-

Ecotoxicological Testing

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.

-

Test Organism: A recommended species is the Zebrafish (Danio rerio).

-

Exposure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The 96-hour LC50 is calculated.

This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) over a 48-hour period.

-

Test Organism: Daphnia magna is the commonly used species.

-

Exposure: Daphnids (less than 24 hours old) are exposed to a range of concentrations for 48 hours in a static system.

-

Observations: Immobilization is recorded at 24 and 48 hours.

-

Endpoint: The 48-hour EC50 is calculated.

This test assesses the effect of a substance on the growth of freshwater algae.

-

Test Organism: A common test species is Pseudokirchneriella subcapitata.

-

Exposure: Exponentially growing algae are exposed to a range of concentrations for 72 hours in a batch culture system.

-

Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or spectrophotometry.

-

Endpoint: The 72-hour EC50 for growth inhibition is calculated.

Signaling Pathways and Mechanisms of Toxicity

The precise mechanisms of toxicity for this compound are not fully elucidated. However, evidence suggests potential interactions with the endocrine system, particularly through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and disruption of thyroid hormone homeostasis.

PPARα Activation

Thyroid Hormone Disruption

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo toxicology study, applicable to the repeated-dose and reproductive/developmental toxicity studies mentioned in this guide.

Conclusion

This compound exhibits low acute toxicity but is classified as causing serious eye damage. Repeated exposure may lead to effects on the thyroid and liver in animal models. The available data suggests low concern for reproductive and developmental toxicity at high dose levels. Its ecotoxicological profile indicates low acute toxicity to aquatic organisms. Further research into the mechanisms of action, particularly concerning endocrine disruption, is warranted for a more complete understanding of its potential health risks. Researchers and professionals should adhere to appropriate safety precautions, including the use of personal protective equipment, especially eye protection, when handling this compound.

References

The Environmental Impact of Perfluorobutanesulfonate (PFBS): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorobutanesulfonate (PFBS), a member of the per- and polyfluoroalkyl substances (PFAS) family, has emerged as a widespread environmental contaminant. Initially introduced as a replacement for longer-chain PFAS like perfluorooctanesulfonate (B1231939) (PFOS), its persistence, mobility, and potential for adverse biological effects have raised significant concerns. This technical guide provides a comprehensive overview of the environmental impact of PFBS, detailing its sources, fate and transport, ecotoxicological effects, and potential human health implications. This document synthesizes current scientific knowledge, presenting quantitative data in structured tables, detailing experimental protocols for key cited studies, and visualizing complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Perfluorobutanesulfonate (PFBS)

PFBS is a fully fluorinated organic compound with a four-carbon chain and a sulfonate functional group. This structure imparts high chemical and thermal stability, making it resistant to degradation in the environment. Concerns over the bioaccumulation and toxicity of long-chain PFAS, such as PFOS, led to their phasing out and replacement with short-chain alternatives like PFBS in various industrial and commercial applications.[1][2] PFBS is utilized in the manufacturing of paints, cleaning agents, and water- and stain-repellent coatings.[1] It has also been employed as a mist suppressant in chrome electroplating and is a component of some aqueous film-forming foams (AFFF) used for firefighting.[1][3]

Environmental Fate and Transport

The environmental persistence of PFBS is a key concern. It is stable to hydrolysis, oxidation, and photolysis under typical environmental conditions.[1] Its high water solubility and low volatility contribute to its mobility in aquatic systems.[4]

Sources of Environmental Contamination:

-

Industrial Discharges: Manufacturing and processing facilities that produce or use PFBS can release it into wastewater, leading to contamination of surface and groundwater.[3]

-

Aqueous Film-Forming Foams (AFFF): Historical and current use of AFFF at airports, military bases, and firefighting training sites has resulted in significant localized contamination of soil and groundwater.[3][5]

-

Landfill Leachate: The disposal of consumer and industrial products containing PFBS in landfills can lead to the leaching of the compound into the surrounding environment.[3]

-

Atmospheric Deposition: PFBS can be released into the atmosphere from industrial emissions and subsequently be transported over long distances before being deposited onto land and water surfaces.[1][3]

-

Degradation of Precursor Compounds: Some larger polyfluorinated compounds can degrade in the environment to form PFBS as a terminal breakdown product.[1][6]

Transport and Distribution: Once released, PFBS is highly mobile in water, readily transported through rivers, and can infiltrate groundwater aquifers.[7] While it has a lower affinity for sorption to soil and sediment compared to long-chain PFAS, it can still be retained in these matrices, acting as a long-term source of water contamination.[8] Atmospheric transport allows for the global distribution of PFBS, leading to its detection in remote environments.[1]

Quantitative Data: PFBS Concentrations in Environmental Matrices

The following table summarizes reported concentrations of PFBS in various environmental compartments. These values can vary significantly based on proximity to contamination sources and geographical location.

| Environmental Matrix | Concentration Range | Location/Study Highlights |

| Surface Water | ND - 16,000 ng/L | Concentrations can be elevated downstream of industrial sources and wastewater treatment plants. A study in the northeastern United States found PFBS in 82% of river and estuary sites, with concentrations up to 6.2 ng/L.[1] Higher concentrations have been reported in other global studies.[9][10] |

| Groundwater | ND - 2,000 ppt (B1677978) (ng/L) | Contamination is often associated with AFFF usage sites. The US EPA has a drinking water health advisory level of 2,000 ppt for PFBS.[9] |

| Soil | <0.001 - 237 µg/kg | Background levels are generally low, but significantly higher concentrations are found at contaminated sites.[11][12] |

| Sediment | 0.22 - 11.5 ng/g | PFBS can accumulate in sediments, acting as a potential long-term source of contamination to the overlying water column.[10] |

| Biota (Fish) | 0.63 - 274 µg/kg | PFBS bioaccumulates in aquatic organisms, with concentrations varying by species and trophic level.[10][13] |

ND: Not Detected

Ecotoxicological Effects

PFBS has been shown to exert toxic effects on a range of aquatic and terrestrial organisms. While generally considered less bioaccumulative than its long-chain counterparts, it can still be taken up by organisms and cause adverse effects.[14][15]

Bioaccumulation and Biomagnification

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. While PFBS has a shorter biological half-life than long-chain PFAS, it still has the potential to bioaccumulate.[16]

| Bioaccumulation Metric | Value Range | Organism/Study Details |

| Bioconcentration Factor (BCF) | 30 - 250 (Polychaetes for PFBA) | Data for PFBS is limited, but studies on similar short-chain PFAS indicate a lower BCF compared to long-chain compounds.[17] |

| Bioaccumulation Factor (BAF) | Varies by species and trophic level | PFBS has been shown to bioaccumulate in various aquatic organisms.[13] |

| Biomagnification Factor (BMF) | <1 (in some studies) | Evidence for PFBS biomagnification through the food web is less clear compared to long-chain PFAS, with some studies suggesting trophic dilution.[13] |

Aquatic and Terrestrial Toxicity

The following table summarizes available ecotoxicity data for PFBS.

| Test Organism | Endpoint | Value | Test Duration | Guideline |

| Daphnia magna (Water Flea) | Reproduction (EC10, EC20, EC50) | Data not readily available for PFBS | 21 days | OECD 211 |

| Raphidocelis subcapitata (Green Algae) | Growth Inhibition (EC50) | Data not readily available for PFBS | 72 hours | OECD 201 |

| Danio rerio (Zebrafish) | LC50 | 2,409 ppm (K-PFBS) | 120 hours post-fertilization | - |

| Danio rerio (Zebrafish) | Sub-lethal effects (hyperactivity) | Observed at sub-lethal concentrations | 72 hours post-fertilization | - |

| Danio rerio (Zebrafish) | NOEC/LOEC (Early Life Stage) | Data not readily available for PFBS | 30 days post-hatch | OECD 210 |

Human Health Effects and Signaling Pathway Disruption

Human exposure to PFBS can occur through the consumption of contaminated drinking water and food, as well as through the use of consumer products.[3][5] While PFBS has a shorter half-life in the human body compared to PFOS (approximately 28 days), it has been associated with a range of potential health effects.[16] The U.S. Environmental Protection Agency (EPA) has established a chronic oral reference dose of 0.0003 mg/kg-day and a subchronic oral reference dose of 0.001 mg/kg-day for PFBS.[2][18]

Disruption of Placental Trophoblast Function and HIF-1α Signaling

Studies on human placental trophoblast cells have shown that PFBS exposure can disrupt critical cellular processes. PFBS has been found to alter trophoblast proliferation and invasion in a dose-dependent manner.[2][19] Mechanistic studies have revealed that PFBS exposure leads to the activation of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) signaling pathway, which is known to play a role in preeclampsia.[2][19]

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PFBS has been shown to activate the human peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism.[18] The activation of PPARα by PFAAs is generally correlated with carbon chain length, with carboxylates being stronger activators than sulfonates.[18] Interestingly, PFBS induced a higher activation of human PPARα compared to mouse PPARα in one study.[18]

Interference with Thyroid Hormone Synthesis and Signaling

Emerging evidence suggests that PFBS can disrupt the thyroid endocrine system.[14][20][21] Exposure to PFBS has been associated with alterations in thyroid hormone levels in animal studies and has been linked to changes in neonatal thyroid-stimulating hormone (TSH) in humans.[22] The proposed mechanisms of interference include inhibition of iodine uptake, alteration of thyroglobulin synthesis, and direct binding to thyroid hormone receptors.[21]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the assessment of PFBS's biological effects.

Trophoblast Invasion Assay (Matrigel)

This assay is used to assess the invasive potential of trophoblast cells, a critical process in placental development.

Materials:

-

Transwell inserts with 8.0 µm pore size polycarbonate membrane

-

Matrigel Basement Membrane Matrix

-

Cell culture medium (e.g., DMEM/F-12) with and without fetal bovine serum (FBS)

-

PFBS stock solution

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet or DAPI)

Procedure:

-

Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel to the desired concentration (e.g., 1:3) with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow for gelation.[23]

-

Cell Seeding: Harvest trophoblast cells and resuspend them in serum-free medium. Seed a defined number of cells (e.g., 2.5 - 5 x 10^4) into the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the desired concentrations of PFBS to both the upper and lower chambers.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 24-48 hours).

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixation solution. Stain the cells with a suitable stain.

-

Quantification: Count the number of invaded cells in several random fields of view under a microscope.

Mitochondrial Function Assessment (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time to assess mitochondrial respiration and glycolysis.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XF24)

-

Seahorse XF cell culture microplates

-

Seahorse XF calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A

-

PFBS stock solution

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

PFBS Treatment: Treat cells with the desired concentrations of PFBS for the specified duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF calibrant overnight. Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge. Calibrate the Seahorse XF Analyzer.

-

Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer. The instrument will measure the basal OCR and ECAR, and then sequentially inject the mitochondrial stress test compounds to measure key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, and spare respiratory capacity).

-

Data Analysis: Analyze the OCR and ECAR data using the Seahorse Wave software to determine the effects of PFBS on mitochondrial function.[1][24][25]

Western Blot for HIF-1α Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, in this case, HIF-1α.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Lysis: After treatment with PFBS under hypoxic conditions, lyse the cells on ice with lysis buffer.[2][5]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression of HIF-1α. A loading control (e.g., β-actin) should be used for normalization.[2][3][16]

RNA Sequencing (RNA-Seq) Protocol Overview

RNA-Seq is a powerful technique to analyze the transcriptome of cells and identify differentially expressed genes in response to PFBS exposure.

Procedure:

-

RNA Extraction: Isolate total RNA from PFBS-treated and control cells using a suitable RNA extraction kit. Assess RNA quality and quantity.[17][19]

-

Library Preparation:

-

rRNA Depletion or mRNA Enrichment: Remove ribosomal RNA or enrich for messenger RNA (poly-A selection).

-

Fragmentation: Fragment the RNA to a suitable size for sequencing.

-

cDNA Synthesis: Synthesize first and second-strand complementary DNA (cDNA).

-

End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' nucleotide.

-

Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

-

PCR Amplification: Amplify the library to obtain sufficient material for sequencing.[26]

-

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Read Alignment: Align the reads to a reference genome.

-

Gene Expression Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to PFBS treatment.[27][28]

-

Remediation and Analytical Methods

Remediation Technologies

Several technologies are being investigated for the remediation of PFAS-contaminated water and soil. For PFBS, sorption-based methods are commonly considered.

| Technology | Principle | Efficiency for PFBS |

| Granular Activated Carbon (GAC) | Adsorption of PFBS onto the porous surface of activated carbon. | Less effective for short-chain PFAS like PFBS compared to long-chain compounds, but can still be used, often requiring more frequent replacement. |

| Ion Exchange (IX) Resins | Anionic PFBS is exchanged for other anions on the resin surface. | Generally more effective than GAC for short-chain PFAS, with higher capacity and faster kinetics. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., hydroxyl radicals) to degrade PFBS. | Can achieve high degradation efficiencies, but can be energy-intensive and may produce byproducts.[27][29] |

| Electrochemical Oxidation | Direct or indirect oxidation of PFBS at an electrode surface. | Has shown promise for the complete mineralization of PFBS.[17] |

Analytical Methods

The accurate quantification of PFBS in environmental and biological samples is crucial for assessing exposure and risk.

| Technique | Principle | Typical Limits of Detection (LOD) |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of PFBS from other compounds by liquid chromatography followed by highly sensitive and selective detection by mass spectrometry. | Low ng/L to pg/L range in water samples. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization of PFBS to make it volatile for analysis by gas chromatography. | Less commonly used for PFBS than LC-MS/MS. |

| Total Oxidizable Precursor (TOP) Assay | Oxidizes precursor compounds to terminal PFAS, including PFBS, to estimate the total PFAS burden. | Used in conjunction with LC-MS/MS. |

Conclusion

Perfluorobutanesulfonate, while introduced as a safer alternative to long-chain PFAS, exhibits significant environmental persistence and mobility. Its presence in various environmental compartments and potential for bioaccumulation and toxicity warrant continued research and monitoring. The disruption of key biological signaling pathways, including those involved in placental function, lipid metabolism, and thyroid hormone regulation, highlights the potential for adverse health effects in both wildlife and humans. This technical guide provides a foundational understanding of the environmental impact of PFBS, offering valuable data and methodologies to support further investigation and the development of effective risk assessment and remediation strategies. As the body of knowledge on PFBS and other emerging PFAS continues to grow, a precautionary approach to their use and management is essential to protect environmental and human health.

References

- 1. benchchem.com [benchchem.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 4. oecd.org [oecd.org]

- 5. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. OECD 210: Fish, Early-life Stage Toxicity Test | ibacon GmbH [ibacon.com]

- 7. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 8. agilent.com [agilent.com]

- 9. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 10. oecd.org [oecd.org]

- 11. Specialty Chemicals | Fish, Early-life Stage Toxicity Test [jrfglobal.com]

- 12. maba.memberclicks.net [maba.memberclicks.net]

- 13. mdpi.com [mdpi.com]

- 14. OECD 201: Freshwater Alga and Cyanobacteria: Growth Inhibition Test [scymaris.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. A basic guide to RNA-sequencing - Novogene [novogene.com]

- 18. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 19. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. swedenwaterresearch.se [swedenwaterresearch.se]

- 23. snapcyte.com [snapcyte.com]

- 24. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. neb.com [neb.com]

- 27. h3abionet.org [h3abionet.org]

- 28. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 29. corning.com [corning.com]

Unveiling the Potential of Potassium Nonaflate: A Technical Guide to Novel Applications

For Immediate Release

A comprehensive technical guide has been developed to illuminate the diverse and promising applications of Potassium nonafluoro-1-butanesulfonate, commonly known as Potassium nonaflate. This in-depth whitepaper is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's properties and its emerging roles in advanced materials and technology. While direct applications in drug development are still in nascent stages of exploration, the unique characteristics of this perfluorinated compound present intriguing possibilities for indirect contributions to the biomedical field.

Core Properties of Potassium Nonaflate

Potassium nonaflate (C4F9KO3S) is a potassium salt of nonafluorobutanesulfonic acid. It is a white crystalline solid characterized by its exceptional thermal and chemical stability, owing to the strength of the carbon-fluorine bonds in its perfluorinated alkyl chain.[1][2] This stability makes it a highly sought-after material for applications in demanding environments. It is soluble in water and various polar organic solvents.[3]

Table 1: Physicochemical Properties of Potassium Nonaflate

| Property | Value | References |

| Molecular Formula | C4F9KO3S | [4] |

| Molecular Weight | 338.19 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | >300 °C | [3][5] |

| Water Solubility | 100 mg/mL, clear, colorless | [3] |

| Thermal Decomposition | Stable up to high temperatures | [6] |

Synthesis of Potassium Nonaflate

The primary synthesis route for Potassium nonaflate involves the reaction of nonafluorobutanesulfonyl fluoride (B91410) with potassium hydroxide (B78521).[4] This process is a straightforward and scalable method for producing high-purity Potassium nonaflate.

Experimental Protocol: Synthesis of Potassium Nonaflate

Materials:

-

Nonafluorobutanesulfonyl fluoride

-

Potassium hydroxide (KOH)

-

Deionized water

-

Suitable reaction vessel with stirring and temperature control

Procedure:

-

Prepare a solution of potassium hydroxide in deionized water in the reaction vessel.

-

While stirring, slowly add nonafluorobutanesulfonyl fluoride to the potassium hydroxide solution. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Continue stirring the mixture until the reaction is complete. The endpoint can be determined by monitoring the pH of the solution.

-

Upon completion, the Potassium nonaflate product can be isolated by crystallization, followed by filtration and drying.

A schematic representation of the synthesis workflow is provided below.

Synthesis workflow for Potassium nonaflate.

Novel Applications and Experimental Insights

While direct therapeutic applications are not yet established, Potassium nonaflate is demonstrating significant potential in several advanced technology sectors that can have an indirect impact on the medical and pharmaceutical industries.

Flame Retardant for Polycarbonate in Medical Devices

Potassium nonaflate is an exceptionally effective, non-halogenated flame retardant for polycarbonate (PC), a material widely used in medical device housings and components.[7] Its high thermal stability ensures it can withstand the high processing temperatures of polycarbonate without degradation. Even at very low concentrations, it can significantly improve the fire safety of PC, enabling it to meet stringent flammability standards such as UL 94.

The mechanism of flame retardancy involves the release of sulfur trioxide upon heating, which promotes the formation of a char layer on the polymer surface. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus inhibiting combustion.

Table 2: Flame Retardant Performance of Potassium Nonaflate in Polycarbonate

| K-nonaflate Conc. (wt%) | UL 94 Rating (3.2 mm) | Flame Out Time (s) | Dripping |

| 0 | HB | >60 | Yes |

| 0.02 | V-0 | <10 | No |

| 0.1 | V-0 | <5 | No |

Data compiled from various sources indicating typical performance.[7][8][9]

Electrolyte Additive for High-Performance Batteries

The development of safer and more efficient energy storage is crucial for a wide range of applications, including portable medical devices. Potassium nonaflate and its derivatives are being explored as additives in electrolytes for lithium-ion and potassium-ion batteries.[3][10]

In lithium-ion batteries, the addition of potassium salts like Potassium nonaflate can help to suppress the formation of lithium dendrites, a major cause of battery failure and safety concerns. The potassium ions are believed to form an electrostatic shield on the surface of the lithium anode, promoting more uniform lithium deposition.[3] Furthermore, the perfluorinated anion can contribute to the formation of a stable solid electrolyte interphase (SEI), enhancing the overall battery performance and lifespan.[3]

Table 3: Effect of Potassium Nonaflate Additive on Lithium-Ion Battery Performance

| Electrolyte | Anode | Cathode | Cycle Life (at 1 mA/cm²) | Coulombic Efficiency |

| Standard | Lithium | LiNi₀.₆Mn₀.₂Co₀.₂O₂ | <100 hours | ~95% |

| With K-nonaflate derivative | Lithium | LiNi₀.₆Mn₀.₂Co₀.₂O₂ | >250 hours | >98% |

Data based on studies of perfluorinated sulfonate additives.[3]